molecular formula C14H16N2 B14737207 1,4-Benzenediamine, N-ethyl-N-phenyl- CAS No. 5543-89-5

1,4-Benzenediamine, N-ethyl-N-phenyl-

Cat. No.: B14737207
CAS No.: 5543-89-5
M. Wt: 212.29 g/mol
InChI Key: HIWOQWICOFGBEQ-UHFFFAOYSA-N
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Description

The study of 1,4-Benzenediamine, N-ethyl-N-phenyl-, is best understood through the wider lens of its parent structure, p-phenylenediamine (B122844). This organic compound, with the formula C₆H₄(NH₂)₂, consists of a benzene (B151609) ring where two amino groups are substituted at positions 1 and 4. wikipedia.org Derivatives of this structure, like N-ethyl-N-phenyl-1,4-benzenediamine, are formed by replacing one or more hydrogen atoms on the amino groups with other functional groups. These substitutions can significantly alter the chemical and physical properties of the molecule, leading to a wide array of applications and research interests.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5543-89-5

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-N-ethyl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C14H16N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3

InChI Key

HIWOQWICOFGBEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of N Ethyl N Phenyl 1,4 Benzenediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Functional Group Identification

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-ethyl-N-phenyl-1,4-benzenediamine, one would expect to observe distinct signals for the protons of the ethyl group, the two aromatic rings, and the primary and secondary amine groups.

Ethyl Group: The ethyl group (-CH₂CH₃) would typically appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The chemical shift of the methylene protons would be influenced by the adjacent nitrogen atom.

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The substitution pattern on each ring would lead to complex splitting patterns.

Amine Protons: The N-H protons of the secondary amine and the primary amine (-NH₂) would appear as signals that can be broad and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange (adding D₂O) can be used to confirm the identity of these peaks as they would disappear from the spectrum.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in N-ethyl-N-phenyl-1,4-benzenediamine would give a distinct signal.

Ethyl Group Carbons: Two signals would be expected for the two carbons of the ethyl group.

Aromatic Carbons: The twelve carbons of the two phenyl rings would produce a set of signals in the aromatic region (typically 110-160 ppm). The number of signals would depend on the symmetry of the molecule. Carbons directly attached to the nitrogen atoms would have their chemical shifts significantly influenced.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. This would be crucial for confirming the connectivity within the ethyl group and for assigning the protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum shows correlations between protons and the carbon atoms they are directly attached to. This technique would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum. For a related class of compounds, N¹-alkyl-N⁴-phenyl-1,4-phenylenediamines, 2D NMR techniques like COSY and HMQC have been effectively used to establish atomic connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

Vibrational Analysis of Amine and Aromatic Moieties

The IR spectrum of N-ethyl-N-phenyl-1,4-benzenediamine would be expected to show characteristic absorption bands for the amine and aromatic functional groups.

N-H Vibrations: The primary amine (-NH₂) group would typically show two stretching bands in the region of 3300-3500 cm⁻¹. The secondary amine (N-H) would show a single, weaker stretching band in a similar region. N-H bending vibrations are also expected at lower frequencies.

C-N Vibrations: The stretching vibrations of the carbon-nitrogen bonds (both aromatic and aliphatic) would appear in the 1250-1335 cm⁻¹ region for aromatic amines.

Aromatic C-H and C=C Vibrations: The aromatic rings would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Correlating Spectral Shifts with Substituent Effects

The positions of the IR absorption bands are sensitive to the electronic effects of substituent groups. In N-ethyl-N-phenyl-1,4-benzenediamine, the electron-donating nature of the amino and N-ethyl-N-phenylamino groups would influence the vibrations of the aromatic ring. Studies on substituted aromatic amines have shown that electron-donating groups can cause a shift in the stretching frequencies of the amino group. lookchem.com The electronic environment created by the combination of the ethyl and phenyl groups on one nitrogen, and the primary amino group on the other, would result in a unique IR spectrum that reflects these combined substituent effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of N-ethyl-N-phenyl-1,4-benzenediamine is characterized by absorption bands arising from electronic transitions within the aromatic rings and the delocalized π-system influenced by the amino substituents.

The UV-Vis spectrum of aromatic compounds like N-ethyl-N-phenyl-1,4-benzenediamine is dominated by π→π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The presence of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atoms leads to a conjugated system, which lowers the energy required for these transitions, resulting in absorption in the UV-Vis region.

For the parent compound, p-phenylenediamine (B122844), characteristic absorption bands are observed around 199 nm, 237 nm, and 299 nm. researchgate.net The bands at 199 nm and 237 nm are attributed to π→π* transitions of the benzenoid ring. researchgate.net The weaker band at 299 nm is ascribed to a transition involving the non-bonding electrons of the amino group and the π-system of the benzene ring. researchgate.net

In the case of N-ethyl-N-phenyl-1,4-benzenediamine, the extended conjugation due to the N-phenyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to p-phenylenediamine.

Interactive Data Table: UV-Vis Absorption Maxima of Related Phenylenediamine Derivatives
Compoundλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
p-Phenylenediamine199237299 researchgate.net
N-phenyl-p-phenylenediamineNot explicitly foundNot explicitly foundNot explicitly found nist.gov

The absorption characteristics of p-phenylenediamine derivatives are significantly influenced by the nature of the substituents on the nitrogen atoms. The introduction of an ethyl and a phenyl group in N-ethyl-N-phenyl-1,4-benzenediamine has distinct effects on its UV-Vis spectrum.

The phenyl group, being an aromatic substituent, extends the π-conjugated system of the molecule. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic shift of the π→π* transition bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of N-ethyl-N-phenyl-1,4-benzenediamine. Various ionization and analysis methods can be employed for its characterization.

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern. The molecular formula of N-ethyl-N-phenyl-1,4-benzenediamine is C₁₄H₁₆N₂, which corresponds to a molecular weight of approximately 212.29 g/mol . In an EI-MS spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 212.

The fragmentation of N-ethyl-N-phenyl-1,4-benzenediamine under EI conditions would likely involve characteristic cleavages of aromatic amines. A common fragmentation pathway for amines is the α-cleavage, which in this case would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment ion at m/z 197. Another possible fragmentation is the loss of the entire ethyl group (•C₂H₅), resulting in an ion at m/z 183. Cleavage of the C-N bond connecting the phenyl group could also occur.

For the related compound N-phenyl-p-phenylenediamine (C₁₂H₁₂N₂, MW ≈ 184.24 g/mol ), the EI-MS spectrum shows a prominent molecular ion peak at m/z 184. nist.gov This suggests that the molecular ion of N-ethyl-N-phenyl-1,4-benzenediamine would also be readily observed.

Interactive Data Table: Predicted EI-MS Fragmentation of N-ethyl-N-phenyl-1,4-benzenediamine
FragmentProposed Structurem/z (expected)
Molecular Ion [M]⁺˙[C₁₄H₁₆N₂]⁺˙212
[M - CH₃]⁺[C₁₃H₁₃N₂]⁺197
[M - C₂H₅]⁺[C₁₂H₁₁N₂]⁺183

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of N-ethyl-N-phenyl-1,4-benzenediamine and identifying any potential impurities.

In a GC-MS analysis, a sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum. The retention time from the chromatogram and the mass spectrum of the peak can be used to identify and quantify the compound.

For the analysis of p-phenylenediamine and its derivatives, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior. sielc.com However, a direct GC-MS analysis of N-ethyl-N-phenyl-1,4-benzenediamine may also be feasible. The resulting total ion chromatogram (TIC) would show a major peak corresponding to the target compound, and any minor peaks would represent impurities. The mass spectrum of the major peak should match the expected fragmentation pattern of N-ethyl-N-phenyl-1,4-benzenediamine.

Advanced ionization techniques, such as Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS), can also be utilized for the analysis of N-ethyl-N-phenyl-1,4-benzenediamine. APCI is a soft ionization technique that typically results in less fragmentation compared to EI, often producing a prominent protonated molecular ion ([M+H]⁺).

In the positive ion mode of APCI-MS, the analyte molecules are protonated in the gas phase by reacting with reagent ions. For N-ethyl-N-phenyl-1,4-benzenediamine, this would result in a protonated molecular ion at m/z 213. This technique is particularly useful for confirming the molecular weight of the compound with high sensitivity. APCI can be coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Computational Chemistry and Theoretical Investigations of N Ethyl N Phenyl 1,4 Benzenediamine

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for elucidating the fundamental properties of molecules. Through DFT calculations, researchers can accurately model the three-dimensional arrangement of atoms and the distribution of electrons, offering predictive insights into the molecule's stability and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT studies focusing on N-ethyl-N-phenyl-1,4-benzenediamine and related N,N'-substituted p-phenylenediamines have enabled the optimization of their molecular geometries. This process determines the most stable atomic arrangement, corresponding to the lowest energy state of the molecule. Such analyses are crucial for understanding the steric and electronic effects of the N-ethyl and N-phenyl substituents on the benzenediamine core. The electronic structure analysis, derived from these optimized geometries, reveals the distribution of electron density and provides a basis for understanding the molecule's chemical behavior.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For N-ethyl-N-phenyl-1,4-benzenediamine, the calculation of this gap provides valuable information about its susceptibility to undergo chemical reactions.

Prediction of Electron-Donating Capacity

The electronic structure calculations from DFT also allow for the prediction of the electron-donating capacity of N-ethyl-N-phenyl-1,4-benzenediamine. The presence of nitrogen atoms with lone pairs of electrons, conjugated with the phenyl rings, suggests that this molecule can act as an electron donor. The ability to quantify this property is important for applications where the molecule might participate in charge-transfer processes or act as an antioxidant by donating electrons to neutralize free radicals.

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods like DFT for studying large molecules and reaction pathways. These methods use parameters derived from experimental data to simplify the calculations.

Investigation of Reaction Sites and Pathways

Semi-empirical methods have been employed to investigate the potential reaction sites of N,N'-substituted p-phenylenediamines. researchgate.net For instance, the AM1 method has been used to optimize the geometries of these compounds and their dehydrogenation products. researchgate.net This allows for the identification of the most likely atoms or bonds to be involved in a chemical reaction. Such studies have provided insights into the formation of intermediates like aminyl and nitroxide radicals, which are important in the context of their antioxidant activity. researchgate.net

Reactivity and Reaction Mechanisms of N Ethyl N Phenyl 1,4 Benzenediamine

Oxidation Reactions

The oxidation of N-ethyl-N-phenyl-1,4-benzenediamine and related p-phenylenediamines (PPDs) is a complex process involving the formation of several intermediates and final products. This process is fundamental to their roles as antioxidants and dye precursors.

A primary pathway in the oxidation of p-phenylenediamines is the formation of quinonediimines (QDI). This transformation involves a two-electron, two-proton process that converts the aromatic diamine structure into a quinoidal one. The resulting N-ethyl-N'-phenyl-p-quinonediimine is a key intermediate in many of its reaction pathways.

In some synthetic methods, an N-phenyl-p-quinoneimine can react with a primary amine to produce an N-substituted-N'-phenyl-p-quinonediimine. This quinonediimine is then often reduced in situ to the final p-phenylenediamine (B122844) product. core.ac.uk The conversion of phenylenediamine compounds to their corresponding quinonediimines can be achieved in nearly quantitative yields using specific catalytic processes. google.com Electrochemical studies also confirm that the oxidation of p-phenylenediamine at an anode leads to the formation of p-benzoquinonediimine through the release of two electrons. researchgate.net

A variety of oxidizing agents can be used to initiate the transformation of N-ethyl-N-phenyl-1,4-benzenediamine. The choice of oxidant can influence the reaction rate and the specific intermediates formed.

Potassium Permanganate (KMnO₄): This strong oxidizing agent reacts rapidly with p-phenylenediamine derivatives. The reaction between N,N-diethyl-p-phenylenediamine (a structurally similar compound) and KMnO₄ results in the formation of a stable pink radical cation (DPD•+). nih.gov The stoichiometry of this reaction has been determined to be approximately 1 mole of KMnO₄ to 5 moles of the diamine. nih.gov In acidic media, permanganate typically functions as a two-electron oxidant. orientjchem.org

Hydrogen Peroxide (H₂O₂): As a common oxidant, particularly in hair dye formulations, hydrogen peroxide readily oxidizes p-phenylenediamines. core.ac.uk The reaction between PPDs and H₂O₂ is known to generate reactive oxygen species (ROS), including the highly reactive hydroxyl radical (HO•). nih.govresearchgate.net This generation of ROS can lead to subsequent oxidative damage to other molecules. nih.gov

Chloroperbenzoic Acids: Organic peroxy acids, such as 3-chloroperbenzoic acid, are effective in oxidizing aromatic secondary amines. Studies on related PPDs have shown that this reagent is particularly efficient at generating a high concentration of nitroxide radicals from the parent amine. nih.gov

Oxidizing AgentKey Observations and ProductsReference
Potassium Permanganate (KMnO₄)Rapid oxidation to form a stable radical cation. Functions as a two-electron oxidant in acidic conditions. nih.govorientjchem.org
Hydrogen Peroxide (H₂O₂)Commonly used in commercial applications; reaction generates reactive oxygen species (ROS), particularly hydroxyl radicals (HO•). core.ac.uknih.govresearchgate.net
3-Chloroperbenzoic AcidHighly effective at producing a high concentration of nitroxide radical intermediates. nih.gov

The oxidation of p-phenylenediamines proceeds through one-electron transfer steps, leading to the formation of paramagnetic radical species. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a crucial technique for detecting and characterizing these short-lived intermediates.

Cation Radicals: The initial one-electron oxidation of the diamine yields a cation radical, often referred to as a semiquinone radical (SQ). acs.org This species is an intermediate in the pathway to the fully oxidized quinonediimine. ESR studies have confirmed the formation of stabilized PPD radical cations during oxidation processes. u-tokyo.ac.jp

Aminyl Radicals: These are neutral radicals formed by the abstraction of a hydrogen atom from one of the nitrogen atoms. The antioxidant activity of PPDs is often attributed to their ability to donate a hydrogen atom to chain-propagating radicals, thereby forming a more stable aminyl radical. acs.org

Nitroxide Radicals: In the presence of certain oxidizing agents, such as 3-chloroperbenzoic acid, further oxidation can occur, leading to the formation of nitroxide radicals. nih.gov These radicals are generally more stable than aminyl or cation radicals and can be readily detected by EPR.

EPR spectroscopy provides valuable information, such as the g-value, which helps to determine where the unpaired electron is localized within the molecule, confirming its presence on nitrogen or delocalized across the aromatic system. researchgate.net

The oxidation from a p-phenylenediamine (PPD) to a quinonediimine (QDI) is not a single-step event but involves a sequence of electron and proton transfers. An equilibrium, known as the Michaelis equilibrium, exists between the reduced (PPD), intermediate (semiquinone radical, SQ), and oxidized (QDI) forms. acs.org

Electrochemical studies suggest a two-step mechanism involving two separate one-electron transfers. The first step is the formation of the semiquinone radical cation. The second, slower step is the transfer of a second electron to form the quinonediimine. researchgate.net The kinetics of these reactions are complex and can be catalyzed by acid or base species. acs.org For instance, one proposed mechanism involves the donation of a proton from an acid in concert with the transfer of an electron from the PPD to the QDI. acs.org

Reduction Reactions

While oxidation is the more commonly studied aspect of N-ethyl-N-phenyl-1,4-benzenediamine's reactivity, its oxidized derivatives can undergo reduction to regenerate the amine.

The quinonediimine form of the compound can be reduced back to the corresponding p-phenylenediamine. This reduction is a key step in certain synthetic procedures. For example, after an N-alkyl-N'-phenyl-p-quinonediimine is formed, it can be reduced by p-hydroxydiphenylamine, which in turn is oxidized. core.ac.uk

If residual quinonediimines remain in a reaction mixture, they can be converted to the desired N-substituted-N'-phenyl-p-phenylenediamine product through hydrogenation. core.ac.uk This can be accomplished using various reducing agents and catalysts. core.ac.uk

Reduction MethodReactantProductCatalyst/Reagent ExamplesReference
Chemical ReductionN-alkyl-N'-phenyl-p-quinonediimineN-alkyl-N'-phenyl-p-phenylenediaminep-Hydroxydiphenylamine core.ac.uk
Catalytic HydrogenationN-alkyl-N'-phenyl-p-quinonediimineN-alkyl-N'-phenyl-p-phenylenediaminePalladium on carbon, Sodium hydrosulfite core.ac.uk

Application of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The chemical structure of N-ethyl-N-phenyl-1,4-benzenediamine lacks functional groups that are readily susceptible to reduction by common hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reagents are primarily used for the reduction of carbonyl compounds (aldehydes, ketones, esters, carboxylic acids), amides, nitriles, and nitro groups. wikipedia.orgmasterorganicchemistry.com

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide array of functional groups, including esters and amides to alcohols and amines, respectively. wikipedia.org Sodium borohydride is a milder agent, typically selective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comwikipedia.org Aromatic rings and amine functional groups, such as those in N-ethyl-N-phenyl-1,4-benzenediamine, are generally unreactive towards these hydride donors under standard reaction conditions. While LiAlH₄ can reduce nitro groups to amines, the target compound already possesses amine functionalities. wikipedia.org Therefore, N-ethyl-N-phenyl-1,4-benzenediamine is expected to be inert when treated with these reducing agents.

Functional GroupReactivity with NaBH₄Reactivity with LiAlH₄Product
AldehydeYesYesPrimary Alcohol
KetoneYesYesSecondary Alcohol
EsterNo (Generally)YesPrimary Alcohol
Carboxylic AcidNoYesPrimary Alcohol
AmideNoYesAmine
AmineNoNoNo Reaction
Aromatic RingNoNoNo Reaction

Substitution Reactions

The electron-rich aromatic ring of N-ethyl-N-phenyl-1,4-benzenediamine is highly susceptible to electrophilic substitution reactions, while the primary amine group can also be readily functionalized.

The benzene (B151609) ring in N-ethyl-N-phenyl-1,4-benzenediamine is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two amine substituents. This allows for a variety of functional groups to be introduced onto the ring, such as through halogenation, nitration, or sulfonation. For instance, a common strategy for functionalizing similar p-phenylenediamines involves nitration of the aromatic ring, followed by the electrochemical reduction of the nitro group to introduce an additional amine functionality. rsc.org

The primary amine group (-NH₂) can also undergo functionalization reactions. It can be acylated by reacting with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides. The tertiary amine, being fully substituted (apart from the aromatic ring), does not undergo such reactions.

In electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Both the primary amine (-NH₂) and the tertiary amine (-N(Et)Ph) are ortho-, para-directing groups. Since the para position is already occupied, incoming electrophiles will be directed to the positions ortho to the amine groups.

The primary amine group is a more potent activating group than the tertiary amine group. Consequently, electrophilic substitution is expected to occur preferentially at the positions ortho to the -NH₂ group (positions 2 and 6). Steric hindrance from the ethyl and phenyl groups on the tertiary amine further disfavors substitution at the positions ortho to it (positions 3 and 5).

Due to the high electron density of the aromatic ring, nucleophilic aromatic substitution is generally not feasible unless a strong electron-withdrawing group, which is not present, is introduced onto the ring. researchgate.net

ReactionElectrophilePredicted Major Product(s)
BrominationBr₂2-Bromo-N¹-ethyl-N¹-phenylbenzene-1,4-diamine
NitrationHNO₃/H₂SO₄2-Nitro-N¹-ethyl-N¹-phenylbenzene-1,4-diamine
SulfonationSO₃/H₂SO₄5-Amino-2-(ethyl(phenyl)amino)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃1-(5-Amino-2-(ethyl(phenyl)amino)phenyl)ethan-1-one

Condensation and Polymerization Reactions

The presence of a primary amine group makes N-ethyl-N-phenyl-1,4-benzenediamine a suitable monomer for condensation and polymerization reactions.

N-ethyl-N-phenyl-1,4-benzenediamine can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. nih.gov This reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.govajgreenchem.com The tertiary amine group does not participate in this reaction. This process is typically reversible and can be catalyzed by acid. nih.gov

The general reaction is as follows: R-CHO (Aldehyde) + H₂N-Ar-N(Et)Ph → R-CH=N-Ar-N(Et)Ph + H₂O R₂C=O (Ketone) + H₂N-Ar-N(Et)Ph → R₂C=N-Ar-N(Et)Ph + H₂O

Carbonyl CompoundResulting Schiff Base Name
BenzaldehydeN¹-Benzylidene-N⁴-ethyl-N⁴-phenylbenzene-1,4-diamine
AcetoneN¹-Isopropylidene-N⁴-ethyl-N⁴-phenylbenzene-1,4-diamine
Salicylaldehyde2-(((4-(Ethyl(phenyl)amino)phenyl)imino)methyl)phenol

Derivatives of p-phenylenediamine are widely used as monomers for the synthesis of polymers, particularly conductive polymers. researchgate.netresearchgate.net N-ethyl-N-phenyl-1,4-benzenediamine can participate in several types of polymerization reactions.

Oxidative Polymerization: Similar to aniline and other p-phenylenediamine derivatives, this compound can undergo chemical or electrochemical oxidative polymerization. researchgate.netresearchgate.net This process involves the formation of radical cations, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers. The coupling can occur between nitrogen atoms or between a nitrogen atom and a carbon atom on the aromatic ring, leading to complex polymer structures with extended conjugation, similar to polyaniline.

Condensation Polymerization: The primary amine group allows the molecule to act as a monomer in step-growth polymerization. For example, reaction with diacyl chlorides would yield polyamides, and reaction with diisocyanates would produce polyureas. google.com

Polymerization TypeComonomerResulting Polymer Class
Oxidative PolymerizationNone (self-polymerization)Polyaniline derivative
Condensation (Polyamide formation)Terephthaloyl chloridePolyamide
Condensation (Polyurea formation)Toluene diisocyanatePolyurea

Role as Initiators in Polymerization Processes (e.g., Aniline Derivatives)

In the oxidative polymerization of aniline and its derivatives, certain aromatic amines can function as initiators to accelerate the reaction rate and influence the morphology of the resulting polymer. Compounds such as N-ethyl-N-phenyl-1,4-benzenediamine, and the closely related N-phenyl-1,4-phenylenediamine, are effective initiators because they possess a lower oxidation potential than the aniline monomer. google.comescholarship.org This characteristic allows them to be oxidized preferentially, creating initial radical species that commence the polymerization chain reaction. google.com

The primary mechanism involves the chemical or electrochemical oxidation of the initiator molecule to form a radical cation. nih.gov This reactive intermediate then attacks a neutral aniline monomer, typically at the para-position, initiating the growth of the polymer chain. kpi.ua Because the initiator and the subsequent oligomers formed all have lower oxidation potentials than aniline itself, the rate of polymerization is significantly increased. google.comescholarship.org This allows for the use of milder oxidants or lower applied electrochemical potentials to achieve polymerization. google.com The initiator molecule is incorporated into the final polymer structure, effectively becoming the starting point of the chain. google.com

Research has shown that the use of such initiators not only enhances the reaction rate but also plays a crucial role in directing the morphology of the synthesized polyaniline. The initiator radicals can serve as homogeneous nucleation sites for the growing polymer chains. escholarship.org This controlled nucleation promotes the formation of uniform, one-dimensional nanostructures, such as nanofibers, by suppressing the secondary growth that often leads to the agglomeration of particles. escholarship.org The resulting nanofibrous morphology provides a high surface area, which is advantageous for applications in sensors and electronic devices. escholarship.org

Detailed research on the copolymerization of aniline and N-ethylaniline has utilized N-phenyl-1,4-phenylenediamine, a compound structurally analogous to N-ethyl-N-phenyl-1,4-benzenediamine, as an initiator. escholarship.org The findings from these studies provide a clear example of the initiator's role in the polymerization process.

Research Findings on Initiator-Assisted Polymerization

The following table summarizes the experimental conditions for the copolymerization of aniline and N-ethylaniline using an aromatic amine initiator. This data illustrates how the feeding composition of monomers can be varied in an initiator-driven reaction to produce copolymers with different compositions.

Table 1: Experimental Parameters for Initiator-Assisted Copolymerization of Aniline and N-ethylaniline

Aniline in Feed (%)N-ethylaniline in Feed (%)Aniline Volume (µL)N-ethylaniline Volume (µL)Initiator Solution Volume (µL)Oxidant Solution Volume (mL)
1000182050010
90101642150010
75251375350010
50509110650010
25754615950010
10901819150010
0100021250010

Data sourced from a study on the copolymerization of aniline and N-ethylaniline using N-phenyl-1,4-phenylene-diamine as the initiator and ammonium (B1175870) peroxydisulfate as the oxidant in a 1 M HCl solution. escholarship.org

Based on a comprehensive review of the available scientific literature, there is insufficient specific data concerning the electrochemical behavior of the compound 1,4-Benzenediamine, N-ethyl-N-phenyl- to fully address the detailed sections and subsections of the requested article.

The provided search results contain extensive information on the electrochemical properties of various related p-phenylenediamine (PPD) derivatives, such as N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) rsc.org, N,N,N′,N′-tetraaryl-p-phenylenediamine ntu.edu.twresearchgate.net, N,N-diethyl-p-phenylenediamine researchgate.net, N,N'-diphenyl-1,4-phenylenediamine (DPD) , and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) researchgate.net. This body of research covers topics including cyclic voltammetry, redox potentials, adsorption phenomena on glassy carbon electrodes, and anodic oxidation.

However, direct studies and specific data points—such as redox potentials, adsorption constants, or detailed potentiometric analyses—for N-ethyl-N-phenyl-1,4-benzenediamine are not present in the search results. The user's strict instruction to focus solely on this specific compound and to exclude information that falls outside this explicit scope prevents the use of data from these related but structurally different molecules.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for 1,4-Benzenediamine, N-ethyl-N-phenyl-. Fulfilling the request would require extrapolating data from other compounds, which would violate the core requirement of focusing exclusively on the specified chemical.

Advanced Analytical Methodologies for N Ethyl N Phenyl 1,4 Benzenediamine Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of N-ethyl-N-phenyl-1,4-benzenediamine, owing to its versatility in handling non-volatile and thermally sensitive compounds. The most common mode for this type of analysis is reversed-phase HPLC. nih.govmdpi.com

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is widely employed for the separation and purity assessment of aromatic amines like N-ethyl-N-phenyl-1,4-benzenediamine. nih.gov In this technique, a non-polar stationary phase, such as C18 or a Phenyl-Hexyl column, is used with a polar mobile phase. nih.govsigmaaldrich.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. N-ethyl-N-phenyl-1,4-benzenediamine, being a relatively non-polar molecule, is retained on the column and then eluted by a mobile phase of sufficient organic solvent concentration. This method is highly effective for determining the purity of the compound by separating it from starting materials, by-products, and degradation products.

The efficiency of RP-HPLC allows for the generation of high-resolution chromatograms where even closely related impurities can be distinguished. Ultra-High Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (sub-2 µm or Fused-Core particles), can significantly enhance resolution and speed of analysis. sigmaaldrich.com

Table 1: Typical RP-HPLC Column Characteristics for Aromatic Amine Analysis

Parameter Specification Purpose
Stationary Phase Octadecylsilane (C18), Phenyl-Hexyl Provides hydrophobic surface for retention of non-polar analytes.
Particle Size 1.7 µm - 5 µm Smaller particles increase efficiency and resolution. sigmaaldrich.com
Column Dimensions 50-150 mm length, 2.1-4.6 mm internal diameter Standard dimensions for analytical scale separations. mdpi.comsielc.com

| Detection | UV/Visible Detector (e.g., at 280 nm) | Aromatic rings in the analyte provide strong UV absorbance for detection. nih.gov |

The key to achieving optimal separation in RP-HPLC lies in the careful selection and optimization of the mobile phase. nih.gov For N-ethyl-N-phenyl-1,4-benzenediamine and related compounds, the mobile phase typically consists of an aqueous component and an organic modifier. sielc.comsielc.com

Commonly used organic solvents include acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH). nih.gov The choice of solvent can alter the selectivity of the separation. sigmaaldrich.com The mobile phase composition is often delivered as a gradient, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.

Additives are frequently incorporated into the aqueous phase to improve peak shape and resolution. Acids like phosphoric acid or formic acid are used to control the pH. sielc.comsielc.com At a lower pH, the amine functional groups are protonated, which can reduce peak tailing and improve chromatographic performance. For applications compatible with mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile ones like phosphoric acid. nih.govsielc.comsielc.com Greener analytical approaches may also utilize solvents like ethanol (B145695) as a substitute for acetonitrile. nih.govmdpi.com

Table 2: Example Mobile Phase Systems for RP-HPLC Analysis of Phenylenediamines

Mobile Phase A Mobile Phase B Gradient Example Rationale
Water + 0.1% Formic Acid Acetonitrile + 0.1% Formic Acid 10% B to 90% B over 15 min Provides good peak shape and is MS-compatible. sielc.comsielc.com
10 mM Ammonium Formate (pH 4.7) Ethanol 20% B to 80% B over 20 min A "greener" alternative to acetonitrile with different selectivity. nih.govmdpi.com

Analytical HPLC methods developed for purity assessment can be scaled up for preparative chromatography. sielc.comsielc.com The goal of preparative separation is to isolate and purify larger quantities of the target compound, N-ethyl-N-phenyl-1,4-benzenediamine, or to isolate unknown impurities for structural elucidation.

By using columns with a larger diameter and a higher loading capacity, significant amounts of the sample mixture can be injected. The separation principles remain the same as in the analytical method, but flow rates and solvent consumption are much higher. Fractions of the eluent are collected as they exit the detector, allowing for the isolation of the pure compound and individual impurities. This is an invaluable tool for obtaining reference standards and for investigating the structure of degradation products or synthesis by-products.

Gas Chromatography (GC) Coupled Techniques

Gas chromatography is another powerful tool for the analysis of N-ethyl-N-phenyl-1,4-benzenediamine, especially when dealing with complex matrices or when information about thermal stability is required. For successful GC analysis, the compound must be sufficiently volatile and thermally stable. Derivatization may sometimes be employed to improve the chromatographic properties of amines. nih.gov

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly effective technique for analyzing the chemical composition of polymeric materials that may contain N-ethyl-N-phenyl-1,4-benzenediamine as an additive (e.g., an antioxidant). ifremer.fr This method requires no sample preparation, as a small amount of the solid material is placed directly into the pyrolyzer. ifremer.frresearchgate.net

The sample is rapidly heated to a high temperature (e.g., 500-800°C) in an inert atmosphere, causing the polymer matrix to break down into smaller, volatile fragments (pyrolysates). researchgate.net The additives, such as N-ethyl-N-phenyl-1,4-benzenediamine, are released during this process. The resulting mixture of volatile compounds is then swept into the GC column for separation and subsequently identified by the mass spectrometer. Py-GC-MS is an excellent qualitative tool for identifying the presence of specific additives in a finished product and for reverse engineering of materials. researchgate.netshimadzu.com

Table 3: Illustrative Pyrolysis Products from Nitrogen-Containing Polymers/Additives

Polymer/Additive Type Pyrolysis Temperature (°C) Characteristic Pyrolysis Products Reference
Polyurethane (PUR) 600 Diisocyanates, Diamines (e.g., 4,4'-diaminodiphenylmethane) unibo.it
Polyamide (Nylon 6,6) 600 Hexamethylenediamine derivatives, Cyclopentanone unibo.it
Azo Dyes on Textiles 550 Aromatic amines (e.g., anilines, phenylenediamines) researchgate.net

N-ethyl-N-phenyl-1,4-benzenediamine is often used as an antioxidant or antiozonant in materials like rubber and plastics. Its function involves sacrificing itself to prevent the degradation of the host material. Therefore, analyzing its thermal degradation products is crucial for understanding its stabilization mechanism and the material's lifetime.

GC coupled with mass spectrometry (GC-MS) is the method of choice for identifying the complex mixture of compounds formed during thermal degradation. tue.nl The material containing the amine can be heated under controlled conditions, and the volatile degradation products are collected and injected into the GC-MS system. The resulting chromatogram can reveal a wide array of smaller molecules, providing insight into the degradation pathways of the antioxidant and the polymer. Common degradation products of phenylenediamine-type antioxidants can include various substituted anilines and other aromatic fragments. tue.nl

Spectrophotometric and Colorimetric Methods for Trace Analysis

Spectrophotometric and colorimetric methods are widely employed for the quantitative analysis of aromatic amines due to their simplicity, cost-effectiveness, and sensitivity. These techniques are typically based on chemical reactions that produce a colored product, the absorbance of which is proportional to the concentration of the analyte. For the trace analysis of N-ethyl-N-phenyl-1,4-benzenediamine and related compounds, these methods often involve diazotization and coupling reactions or oxidative coupling.

A common approach for primary aromatic amines involves diazotization with nitrous acid followed by coupling with a suitable chromogenic reagent to form a highly colored azo dye. However, for secondary amines like N-ethyl-N-phenyl-1,4-benzenediamine, alternative oxidative coupling reactions are more prevalent. In these reactions, an oxidizing agent is used to facilitate the coupling of the amine with a chromogenic reagent. For instance, spectrophotometric methods have been developed for related aromatic amines that utilize reagents like N,N-diethyl-p-phenylenediamine sulphate in the presence of an oxidizing agent such as potassium iodate (B108269) (KIO4) to produce a colored product. nih.gov

Another established method for the determination of p-phenylenediamine (B122844) (PPD) that could be adapted involves the use of reagents like alkaline Folin's reagent or ninhydrin (B49086) in methanol, which produce colored complexes with maximum absorbance at specific wavelengths. rsc.org For example, the reaction with alkaline Folin's reagent has been shown to be linear over a concentration range of 2-12 µg/mL, while the ninhydrin method is sensitive in the 0.1-0.6 µg/mL range for PPD. rsc.org

Furthermore, colorimetric methods utilizing nanoparticles have been developed for the sensitive and selective detection of p-phenylenediamine. One such method uses silver nanoparticles functionalized with poly(ethylene glycol) methyl ether thiol, where the presence of PPD induces aggregation of the nanoparticles, resulting in a distinct color change from yellow to reddish-brown. researchgate.net This change can be monitored by UV-vis spectrometry for quantitative analysis. researchgate.net

Reagent/Method Principle Analyte λmax (nm) Linear Range Limit of Detection (LOD)
N,N-diethyl-p-phenylenediamine sulphate with KIO4Oxidative CouplingAromatic Amines5501.5-25 µg/mL0.33-0.44 µg/mL
Alkaline Folin's ReagentComplex Formationp-Phenylenediamine4532-12 µg/mLNot Specified
Ninhydrin in MethanolComplex Formationp-Phenylenediamine4310.1-0.6 µg/mLNot Specified
Functionalized Silver NanoparticlesNanoparticle Aggregationp-PhenylenediamineNot Applicable (Color Change)0.0-1.5 mMNot Specified

Capillary Electrophoresis and Micellar Electrokinetic Chromatography (MEKC)

Capillary electrophoresis (CE) and its variant, micellar electrokinetic chromatography (MEKC), are powerful separation techniques that offer high resolution, short analysis times, and minimal sample consumption. These methods are well-suited for the analysis of aromatic amines, including N-ethyl-N-phenyl-1,4-benzenediamine.

Capillary zone electrophoresis (CZE) separates charged molecules based on their electrophoretic mobility in an electric field. While N-ethyl-N-phenyl-1,4-benzenediamine is a basic compound that can be protonated and analyzed by CZE, MEKC is often more versatile as it can separate both neutral and charged analytes.

MEKC is a hybrid of electrophoresis and chromatography. rsc.org It involves the addition of a surfactant to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and analytes partition between the micelles and the surrounding aqueous buffer. This partitioning, combined with the electrophoretic mobility of the micelles, allows for the separation of a wide range of compounds, including neutral and closely related ionic species.

For the analysis of phenylenediamines and other components in hair dyes, MEKC has been successfully applied. rsc.org The separation is influenced by factors such as the type and concentration of the surfactant, the pH of the buffer, the applied voltage, and the temperature. Common surfactants used include sodium dodecyl sulfate (B86663) (SDS). The choice of buffer, such as a phosphate (B84403) or borate (B1201080) buffer, is critical for maintaining a stable pH and controlling the electroosmotic flow.

Parameter Condition Analyte Class Detection Method
Separation Mode Micellar Electrokinetic Chromatography (MEKC)Phenylenediamines and AminophenolsUV-Vis Detector
Capillary Fused SilicaPhenylenediamines and AminophenolsUV-Vis Detector
Buffer Phosphate or Borate BufferPhenylenediamines and AminophenolsUV-Vis Detector
Surfactant Sodium Dodecyl Sulfate (SDS)Phenylenediamines and AminophenolsUV-Vis Detector
Applied Voltage 15-30 kVPhenylenediamines and AminophenolsUV-Vis Detector
Temperature 25-35 °CPhenylenediamines and AminophenolsUV-Vis Detector

Based on a comprehensive search for scientific literature, there is currently insufficient information available to generate a detailed article on the applications and advanced materials research incorporating 1,4-Benzenediamine, N-ethyl-N-phenyl- that aligns with the specific sections and subsections requested.

Research in the areas of polymer chemistry and materials science, as outlined in the query, predominantly focuses on other, more common derivatives of p-phenylenediamine. While there is extensive research on compounds such as N-phenyl-p-phenylenediamine, N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), and N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), specific data regarding the use of N-ethyl-N-phenyl-1,4-benzenediamine as a precursor for electrically conductive polymers, its copolymerization with aniline, or its role in developing nanostructured materials, sensors, catalysts, or photoactive materials could not be located.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific chemical compound.

Applications and Advanced Materials Research Incorporating N Ethyl N Phenyl 1,4 Benzenediamine

Antioxidant Systems (Mechanistic and Efficacy Studies)

N-ethyl-N-phenyl-1,4-benzenediamine, a member of the p-phenylenediamine (B122844) (PPD) family of antioxidants, plays a significant role in mitigating oxidative degradation in various materials. The antioxidant efficacy of PPDs stems from their chemical structure, which allows them to interfere with the auto-catalytic cycles of oxidation. This section delves into the mechanistic details of their function as free radical scavengers, their application in non-biological systems like biodiesel, and their interaction with reactive oxygen species in materials.

Free Radical Scavenging Mechanisms

The primary antioxidant function of N-ethyl-N-phenyl-1,4-benzenediamine and related p-phenylenediamines is their ability to act as free radical scavengers. The mechanism predominantly involves the donation of a hydrogen atom from the amine group to a free radical, which in turn neutralizes the radical and terminates the chain reaction of oxidation. This process is effective due to the relatively low dissociation energy of the N-H bond in these molecules.

The general mechanism can be described as follows:

Initiation: An initiator (e.g., heat, light) abstracts a hydrogen atom from a substrate molecule (RH), forming a free radical (R•).

Propagation: The free radical (R•) reacts with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.

Termination: Antioxidants like N-ethyl-N-phenyl-1,4-benzenediamine (AH) interrupt the propagation step by donating a hydrogen atom to the peroxyl radical (ROO•). This forms a stable hydroperoxide and a less reactive antioxidant radical (A•), effectively breaking the oxidation cycle.

The antioxidant radical (A•) is stabilized by resonance, which reduces its reactivity and prevents it from initiating new oxidation chains. The antioxidant activity arises from its hydrogen donation capacity, which disrupts the autocatalytic cycle and diminishes the production of reactive oxygen species. mdpi.com Theoretical studies on related N,N'-substituted p-phenylenediamines suggest that the formation of stable radical structures is a key factor in their antioxidant effectiveness. researchgate.net

Protection Against Oxidative Damage in Non-Biological Systems (e.g., Biodiesel)

The utility of p-phenylenediamine derivatives as antioxidants is well-documented in the context of improving the oxidative stability of fuels, particularly biodiesel. Biodiesel, being composed of fatty acid methyl esters, is susceptible to oxidation, which can lead to the formation of gums and sediments, thereby affecting engine performance.

Studies on biodiesel blends have demonstrated the effectiveness of N-phenyl-1,4-phenylenediamine (NPPD) and N,N'-diphenyl-1,4-phenylenediamine (DPPD) in enhancing oxidation stability. researchgate.netepa.gov For instance, the addition of these antioxidants to a 20% Moringa oil methyl ester and 80% diesel fuel blend (MB20) significantly increased the oxidation stabilization time. researchgate.net The amine-based antioxidants function by suppressing the formation of free radicals, which are precursors to the oxidation products that degrade fuel quality. researchgate.net

The table below summarizes the impact of different antioxidants on the oxidation stability of a biodiesel blend.

AntioxidantConcentration (ppm)Oxidation Stability (hours)
None03.5
N-phenyl-1,4-phenylenediamine (NPPD) 100018.4
N,N'-diphenyl-1,4-phenylenediamine (DPPD) 100034.5
2-ethylhexyl nitrate (B79036) (EHN) 1000Not specified for stability

Data sourced from studies on Moringa oil methyl ester blends. researchgate.net

The data clearly indicates a substantial improvement in the oxidative stability of biodiesel with the addition of p-phenylenediamine-based antioxidants.

Interaction with Reactive Oxygen Species (ROS) in Materials

In various materials, exposure to environmental factors like heat, light, and oxygen can generate reactive oxygen species (ROS), leading to degradation. Antioxidants such as N-ethyl-N-phenyl-1,4-benzenediamine are incorporated into these materials to mitigate this damage.

The mechanism of protection involves the antioxidant molecule preferentially reacting with ROS, thereby preventing these reactive species from attacking the polymer or material matrix. The p-phenylenediamine structure is particularly effective in this role. For example, N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) is a common antiozonant in rubber. wikipedia.org It functions by reacting with ozone, a potent ROS, at a faster rate than the rubber itself. This reaction converts the IPPD into a less reactive aminoxyl radical, while the ozone is transformed into a hydroperoxyl radical, both of which can be further scavenged. wikipedia.org This sacrificial action of the antioxidant preserves the integrity of the material.

Corrosion Inhibition Studies

N-ethyl-N-phenyl-1,4-benzenediamine and its derivatives have also been investigated for their potential as corrosion inhibitors for metals, particularly in acidic environments. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

Surface Adsorption Mechanisms on Metals

The corrosion inhibition properties of N-phenyl-1,4-phenylenediamine (NPPD) and its Schiff base derivatives have been studied for mild steel in hydrochloric acid solutions. researchgate.net The primary mechanism of inhibition is the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through a combination of physical and chemical interactions.

The presence of heteroatoms like nitrogen with lone pairs of electrons, as well as the π-electrons in the aromatic rings, facilitates the adsorption process. These electrons can interact with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, electrostatic interactions between the charged metal surface and the protonated inhibitor molecules can contribute to physisorption.

The adsorption of these inhibitors often follows established isotherm models, such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium.

Electrochemical Evaluation of Inhibitor Performance

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. Studies on NPPD have shown that as the concentration of the inhibitor increases, the corrosion rate of mild steel decreases, while the inhibition efficiency increases. researchgate.net

Potentiodynamic polarization studies reveal that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is observed as a decrease in the corrosion current density (Icorr) in the presence of the inhibitor.

The table below presents data on the inhibition efficiency of N-phenyl-1,4-phenylenediamine (NPPD) for mild steel in 1M HCl at different concentrations.

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (%)
0 (Blank)1148-
1 x 10⁻⁵416.963.7
5 x 10⁻⁵269.876.5
1 x 10⁻⁴199.582.6
5 x 10⁻⁴102.391.1
1 x 10⁻³68.8794.0

Data obtained from electrochemical measurements on mild steel in 1M HCl. researchgate.net

EIS measurements further corroborate these findings, showing an increase in the charge transfer resistance (Rct) with increasing inhibitor concentration, which is indicative of a more protective surface film.

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms

Photodegradation, or photolysis, is a significant pathway for the transformation of PPDs in the environment, driven by the absorption of light energy. This process can occur directly through the absorption of light by the molecule itself or indirectly through reactions with photochemically generated reactive species.

The photodegradation of aromatic amines like 1,4-Benzenediamine, N-ethyl-N-phenyl- is significantly influenced by the light spectrum and the presence of sensitizers. Studies on similar PPDs have shown that both direct and indirect photolysis contribute to their degradation. nih.gov

Indirect photolysis is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated in the environment in the presence of sunlight and sensitizing substances like dissolved organic matter (DOM). nih.govbohrium.com Hydroxyl radicals are highly reactive, non-selective oxidants that can react rapidly with a wide range of organic compounds. nih.govnih.gov The reaction of hydroxyl radicals with aromatic compounds can lead to the formation of monohydroxylated intermediates, partial oxidation, and even ring-opening of the aromatic structure, ultimately leading to degradation. researchgate.net The rate of degradation can be influenced by the pH of the medium, with some studies showing accelerated degradation under acidic conditions due to the higher oxidation potential of •OH. nih.gov

The light spectrum, particularly the UVB region, can also play a crucial role. For some PPDs, faster degradation occurs under UVB irradiation due to higher quantum yields and more efficient light absorption in this region. nih.gov

Table 1: Key Factors in the Photodegradation of p-Phenylenediamines

Factor Role Relevant Species Reference
Light Spectrum Provides the energy for photolysis; UVB can accelerate degradation. Sunlight (UVB) nih.gov
Sensitizers Absorb light and produce reactive species that drive indirect photolysis. Dissolved Organic Matter (DOM), Fulvic Acid (FA) nih.gov

| Reactive Species | Directly attack and degrade the aromatic amine molecule. | Hydroxyl Radicals (•OH), Singlet Oxygen (¹O₂) | nih.govacs.org |

In the atmosphere, the primary degradation pathway for many volatile and semi-volatile organic compounds is reaction with photochemically-produced hydroxyl radicals. avestia.com For aromatic amines, this reaction is typically rapid. The rate constant for the vapor-phase reaction of a similar compound, N,N-diethyl-p-phenylenediamine, with hydroxyl radicals has been estimated to be 2.2 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 2 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This rapid degradation suggests that 1,4-Benzenediamine, N-ethyl-N-phenyl-, if present in the atmosphere, would not persist for long periods and would likely be removed near its source. avestia.com

Biodegradation Studies

Biodegradation is a critical process for the removal of organic chemicals from soil and water systems, mediated by microorganisms. The susceptibility of 1,4-Benzenediamine, N-ethyl-N-phenyl- to biodegradation is a key determinant of its environmental persistence.

The ready biodegradability of chemical substances is commonly assessed using standardized methods, such as those outlined in the Organisation for Economic Co-operation and Development (OECD) Test Guidelines. researchgate.net The OECD 301 series of tests, for example, uses activated sludge from wastewater treatment plants to determine if a chemical can be rapidly and ultimately degraded by microorganisms. nih.govbpcinstruments.com.cnoecd.org Degradation is typically measured by monitoring parameters like dissolved organic carbon (DOC) removal or carbon dioxide (CO₂) evolution over a 28-day period. bpcinstruments.com.cnoecd.org

However, studies on structurally similar PPDs, such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), in activated sludge tests have shown limited ultimate biodegradation. oecd.org While primary degradation of the parent compound may occur rapidly, the evolution of CO₂ can be low, suggesting the formation of persistent metabolites or degradation products that are not easily mineralized by the microbial community in the activated sludge. oecd.org Secondary, tertiary, and quaternary amines are classes of compounds that may not be readily biodegraded under the conditions of the OECD 301C test. nih.gov

Table 2: OECD Ready Biodegradability Test (301) Parameters

Parameter Description Pass Level Reference
Duration The standard test period is 28 days. N/A bpcinstruments.com.cn
Inoculum Typically activated sludge from a wastewater treatment plant. N/A nih.gov
Measurement DOC removal, CO₂ evolution, or oxygen uptake. >70% (DOC), >60% (CO₂/O₂) bpcinstruments.com.cnoecd.org

| 10-day Window | The pass level must be reached within 10 days of biodegradation exceeding 10%. | Required for "readily biodegradable" classification. | bpcinstruments.com.cn |

During the biodegradation of aromatic amines, microorganisms can employ various metabolic pathways. One of the primary transformation mechanisms is N-acetylation, where an acetyl group is transferred to the amine nitrogen. researchgate.net This process is considered a major detoxification pathway in many organisms, including fungi and bacteria, as it often reduces the toxicity of the parent amine. researchgate.net The resulting N-acetylated aromatic amines are major metabolic products. researchgate.netnih.gov

Other significant degradation products of PPDs observed in environmental and biological systems include quinones. nih.govnih.gov PPDs are readily oxidized to form their corresponding p-phenylenediamine-quinones (PPD-Qs), which can be ubiquitous in the environment. nih.govresearchgate.net These quinone derivatives are often more persistent than the parent compounds. oecd.org Further transformation can lead to hydroxylated products. nih.gov Additionally, processes like N-de-ethylation, the removal of the ethyl group from the nitrogen atom, represent another potential degradation pathway for 1,4-Benzenediamine, N-ethyl-N-phenyl-. researchgate.net

Thermal Degradation Processes and Products

The thermal stability of a compound determines its fate in high-temperature environments or processes. Research on polymers derived from p-phenylenediamine (B122844) indicates that the core structure possesses good thermal stability, with decomposition often occurring at temperatures above 400°C in an inert atmosphere. doaj.orgresearchgate.net

For non-polymeric PPDs, dark degradation can also occur at ambient temperatures, and this process is often dependent on factors like temperature and oxygen concentration. nih.gov For instance, the degradation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) in aquatic environments was found to be highly dependent on these factors. nih.gov The thermal degradation of a related compound, poly(N-phenylpropionamide), was found to proceed through a free-radical mechanism. researchgate.net The specific products of thermal degradation for 1,4-Benzenediamine, N-ethyl-N-phenyl- would depend on the conditions (e.g., temperature, presence of oxygen), but would likely involve fragmentation of the ethyl and phenyl groups and potential polymerization or charring at very high temperatures.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will heavily emphasize the development of environmentally benign and economically viable synthetic methodologies for 1,4-Benzenediamine, N-ethyl-N-phenyl-. Current industrial syntheses for related PPDs often involve multi-step processes that may require harsh reaction conditions, hazardous solvents, and costly catalysts. google.com The drive towards green chemistry is pushing for the adoption of more sustainable practices.

Key areas of development include:

Catalyst Innovation: Research is expected to focus on creating highly efficient and recyclable catalysts. This includes exploring heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste. Palladium-catalyzed amination has been effective for synthesizing some PPD derivatives and could be optimized for sustainability. nih.gov

Greener Solvents: A significant shift away from traditional organic solvents towards greener alternatives like water or bio-derived solvents is anticipated. Water has been shown to mediate high efficiency and selectivity in the synthesis of related heterocyclic compounds like benzimidazoles from phenylenediamines. rsc.org

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are a primary goal. One-step condensation reactions, which have been successful for N,N′-dialkyl-p-phenylenediamines using readily available reagents with water as the main byproduct, represent a promising direction. rsc.org

Renewable Feedstocks: Long-term research will likely investigate the use of renewable, bio-based raw materials to replace petroleum-derived precursors, aligning with the broader goal of a sustainable chemical industry. asm.org

The principles of green chemistry, such as designing for energy efficiency and waste reduction, will be central to these new synthetic strategies. researchgate.net

Exploration of Advanced Functional Materials Based on Diamine Scaffolds

The inherent electronic and structural properties of the 1,4-Benzenediamine, N-ethyl-N-phenyl- scaffold make it an attractive building block for a new generation of advanced functional materials. While its role as an antioxidant is well-established, its potential extends far beyond polymer stabilization. wikipedia.org

Emerging research is exploring the use of diamine scaffolds in:

Conducting Polymers: The core structure is analogous to monomers used in conducting polymers like Poly(p-phenylenediamine). cas.org By chemically or electrochemically polymerizing N-ethyl-N-phenyl-1,4-benzenediamine or its derivatives, novel materials with tailored conductivity, stability, and processability could be developed for applications in sensors, antistatic coatings, and electronic devices.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The diamine functionality allows it to act as a linker in the construction of highly ordered, porous materials. These materials are being investigated for gas storage, separation, and catalysis due to their high surface area and tunable pore sizes.

Biomimetic Materials: The ability of amine-rich structures to direct the formation of inorganic materials, such as in biomimetic silicification, opens up possibilities for creating novel organic-inorganic hybrid materials with controlled structures and properties. harvard.edu

Medicinal Chemistry: Conformationally restricted diamine scaffolds are valuable in drug discovery as they allow for the precise spatial arrangement of functional groups, which can enhance binding to biological targets. lifechemicals.comnih.gov

The versatility of the diamine scaffold provides a rich platform for creating materials with diverse and tunable functionalities. acs.org

In-depth Mechanistic Studies of Reactivity and Degradation

A fundamental understanding of the reactivity and degradation pathways of 1,4-Benzenediamine, N-ethyl-N-phenyl- is crucial for optimizing its performance in current applications and ensuring its environmental safety. As a PPD antioxidant, its primary function involves intercepting reactive species like ozone and free radicals. wikipedia.org However, this process leads to the formation of transformation products.

Future research will require in-depth mechanistic studies focusing on:

Oxidation Pathways: Elucidating the precise mechanisms of oxidation is critical. PPDs are known to oxidize into quinone-diimines and subsequently into more complex quinone structures (PPD-Qs). nih.govacs.orgnih.gov Detailed studies are needed to identify the specific intermediates and final products formed from N-ethyl-N-phenyl-1,4-benzenediamine under various oxidative stresses.

Photodegradation: The environmental fate of this compound is heavily influenced by its interaction with sunlight. Recent studies on other PPDs have shown that photolysis, mediated by reactive oxygen species like hydroxyl radicals and singlet oxygen, is a significant degradation pathway. nih.gov Understanding the kinetics and mechanisms of these photochemical reactions is essential for environmental risk assessment. uc.pt

Antioxidant Mechanism: While the general principle of PPDs acting as antiozonants is understood to be related to their low ionization energy, detailed kinetic and mechanistic investigations are needed. wikipedia.org Kinetic modeling, similar to that used for other complex organic molecules, can help predict reaction rates and product distributions under different conditions. nih.gov

These studies will not only improve the efficacy of this compound as an antioxidant but also provide crucial data for predicting its environmental persistence and potential toxicity of its degradation products. nih.govacs.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is set to revolutionize the design of new molecules based on the 1,4-Benzenediamine, N-ethyl-N-phenyl- structure. Rational design, guided by theoretical predictions, can significantly accelerate the discovery of new materials with desired properties, reducing the time and cost associated with traditional trial-and-error approaches.

Key integrated approaches will include:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting a wide range of molecular properties. It can be used to calculate electronic structures (HOMO/LUMO energy levels), molecular geometries, vibrational spectra, and reaction energetics. doi.orgtandfonline.com Such calculations can help predict the antioxidant effectiveness of different PPD derivatives or their suitability for electronic applications. researchgate.netepa.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions within a larger system, such as a polymer matrix or a biological environment. This can be used to understand how the molecule diffuses and orients itself to perform its function. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of derivatives and their observed properties (e.g., antioxidant activity, toxicity, electronic mobility). These models can then be used to screen virtual libraries of compounds before committing to their synthesis.

This integrated strategy allows for a more targeted and efficient research process, where computational screening identifies the most promising candidates for experimental validation. rsc.org

Investigation of Derivatives for Specific Advanced Applications (e.g., Organic Electronics)

Building upon the foundational research into its properties, a major future direction will be the synthesis and investigation of novel derivatives of 1,4-Benzenediamine, N-ethyl-N-phenyl- for high-value, advanced applications, particularly in the field of organic electronics.

The development of n-type (electron-transporting) organic semiconductors has lagged behind their p-type (hole-transporting) counterparts, creating a "materials gap" in the field. nih.govbohrium.com The electron-rich nature of the diamine core, combined with the ability to attach electron-withdrawing groups, makes PPD derivatives promising candidates for new n-type materials. nih.govresearchgate.net

Future research will focus on designing derivatives for:

Organic Field-Effect Transistors (OFETs): By modifying the molecular structure, researchers can tune the frontier molecular orbital energy levels and influence the solid-state packing of the molecules. These factors are critical for achieving high charge carrier mobility, a key performance metric for OFETs. rsc.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): PPD-substituted molecules have already been investigated as hole-injection and emissive materials in OLEDs. researchgate.net Derivatives of N-ethyl-N-phenyl-1,4-benzenediamine could be designed to have high thermal stability, specific emission colors (e.g., deep blue), and high photoluminescence quantum yields, making them suitable as emitters or hosts in OLED devices. mdpi.comnih.gov

Organic Photovoltaics (OPVs): In OPVs, materials with tailored energy levels are required to ensure efficient charge separation and transport. The ability to modify both the donor (diamine core) and acceptor characteristics of PPD derivatives through chemical synthesis makes them versatile candidates for active layer materials in solar cells.

The table below summarizes potential modifications and their target applications in organic electronics.

Derivative Modification Target Property Potential Application
Attaching electron-withdrawing groups (e.g., cyano, fluoro)Lower LUMO energy leveln-type semiconductor for OFETs
Extending π-conjugation (e.g., adding thiophene, fluorene (B118485) units)Reduce HOMO-LUMO gap, enhance charge transportActive layer in OPVs, OFETs
Introducing bulky side groupsPrevent aggregation, improve solubilitySolution-processable OLED emitters
PolymerizationForm stable, thin filmsLarge-area flexible electronics

This targeted derivatization represents a promising path to transform a well-established industrial chemical into a key component for next-generation electronic devices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-substituted 1,4-benzenediamine derivatives (e.g., N-ethyl-N-phenyl variants)?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of 1,4-benzenediamine with ethyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions yields N-ethyl derivatives. Phenyl substituents are introduced via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of synthesized N-ethyl-N-phenyl-1,4-benzenediamine?

  • Methodological Answer : Use hyphenated techniques:

  • FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
  • X-ray crystallography : Resolve bond lengths and angles, particularly for steric effects from ethyl/phenyl groups .
  • Chromatography (HPLC/GC-MS) : Detect impurities (<1%) and confirm molecular weight via ESI-MS .

Q. What are the key physicochemical properties influencing reactivity in N-substituted 1,4-benzenediamines?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with amine groups.
  • Redox behavior : Cyclic voltammetry reveals oxidation peaks at ~0.5–0.8 V (vs. Ag/AgCl), correlating with electron-donating substituents .
  • Thermal stability : TGA shows decomposition >200°C, with phenyl groups improving thermal resistance .

Advanced Research Questions

Q. How do researchers address contradictions in reported spectral data for 1,4-benzenediamine derivatives?

  • Methodological Answer : Cross-validate using multiple databases (e.g., NIST Chemistry WebBook ) and computational tools (DFT simulations for NMR/IR spectra). Discrepancies often arise from solvent effects or tautomerism; controlled experiments (e.g., deuterated solvents) mitigate these .

Q. What experimental designs are optimal for studying biological interactions of N-ethyl-N-phenyl-1,4-benzenediamine?

  • Methodological Answer :

  • In vitro assays : Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay). EC₅₀ values guide dose selection .
  • Molecular docking : Simulate binding to target proteins (e.g., tyrosine kinases) using AutoDock Vina. Validate via SPR (surface plasmon resonance) for binding kinetics .
  • Metabolite profiling : LC-HRMS identifies oxidation products (e.g., quinone imines) to assess metabolic stability .

Q. How can researchers evaluate environmental persistence of 1,4-benzenediamine derivatives?

  • Methodological Answer :

  • Photodegradation studies : Expose compounds to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Half-life calculations inform environmental risk .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri for acute toxicity testing (OECD Guidelines 202/201). Correlate results with log P values to predict bioaccumulation .

Data Analysis and Application Questions

Q. What strategies resolve low yields in large-scale syntheses of N-ethyl-N-phenyl-1,4-benzenediamine?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂ improves coupling efficiency.
  • Solvent selection : Toluene or dioxane minimizes side reactions (e.g., over-alkylation).
  • Workup protocols : Silica gel chromatography (hexane:EtOAc gradient) isolates pure product .

Q. How are 1,4-benzenediamine derivatives applied in advanced materials research?

  • Methodological Answer :

  • Conductive polymers : Electropolymerize derivatives to form poly(arylene amine) films (conductivity ~10⁻³ S/cm) .
  • MOFs (Metal-Organic Frameworks) : Coordinate with Zn²⁺ or Cu²⁺ to create porous structures for CO₂ adsorption (BET surface area >500 m²/g) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.